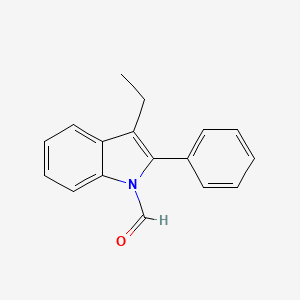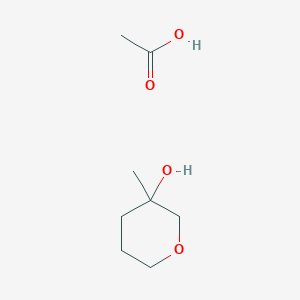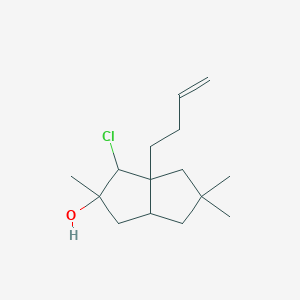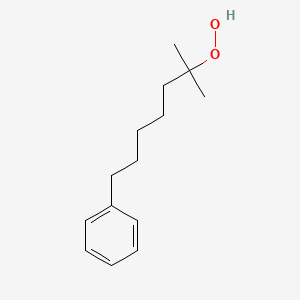![molecular formula C15H18OS B14423151 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one CAS No. 81842-20-8](/img/structure/B14423151.png)
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one is an organic compound with the molecular formula C15H20OS It is characterized by a cyclohexene ring substituted with a phenylsulfanylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohex-3-en-1-one and 3-(phenylsulfanyl)propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The cyclohex-3-en-1-one is reacted with 3-(phenylsulfanyl)propyl bromide under reflux conditions for several hours. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the cyclohexene ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: 4-[3-(Phenylsulfonyl)propyl]cyclohex-3-en-1-one
Reduction: 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-ol
Substitution: Products vary based on the nucleophile used
Applications De Recherche Scientifique
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
4-[3-(Phenylsulfonyl)propyl]cyclohex-3-en-1-one: Similar structure but with a sulfone group instead of a sulfanyl group.
Uniqueness
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
81842-20-8 |
|---|---|
Formule moléculaire |
C15H18OS |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
4-(3-phenylsulfanylpropyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C15H18OS/c16-14-10-8-13(9-11-14)5-4-12-17-15-6-2-1-3-7-15/h1-3,6-8H,4-5,9-12H2 |
Clé InChI |
GFVPHOBQKQXWAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCC1=O)CCCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
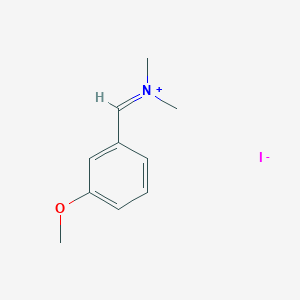
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
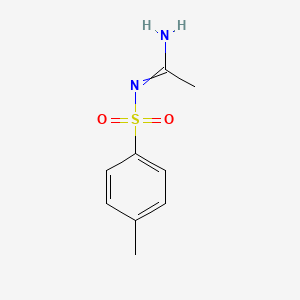
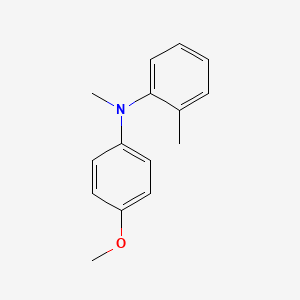
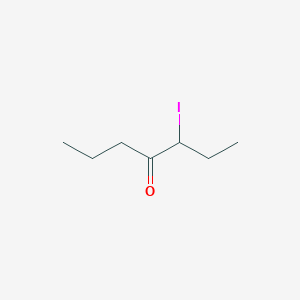

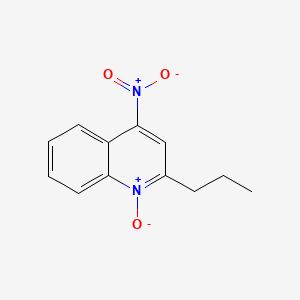

![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
